2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride
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Overview
Description
2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C5H12ClNO and a molecular weight of 137.61 g/mol . It is also known by its IUPAC name, 2-(allyloxy)ethan-1-amine hydrochloride . This compound is typically found in a powdered form and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride involves the reaction of allyl alcohol with ethylene oxide to form 2-(prop-2-en-1-yloxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(prop-2-en-1-yloxy)ethan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same basic reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it to primary amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the allyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce primary amines or alcohols .
Scientific Research Applications
2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Employed in the study of biochemical pathways and as a reagent in enzyme assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its allyloxy group can undergo electrophilic addition, while the amine group can form hydrogen bonds and ionic interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Prop-2-yn-1-yloxy)ethan-1-amine hydrochloride: Similar in structure but contains a triple bond instead of a double bond.
Propargyl-PEG2-amine: Used as a linker in the synthesis of antibody-drug conjugates and has a similar functional group.
Uniqueness
2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2-prop-2-enoxyethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-2-4-7-5-3-6;/h2H,1,3-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHSFTFGFCNWQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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